![molecular formula C9H8N2O B567885 3-甲基咪唑并[1,2-a]吡啶-5-甲醛 CAS No. 1315359-91-1](/img/structure/B567885.png)

3-甲基咪唑并[1,2-a]吡啶-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

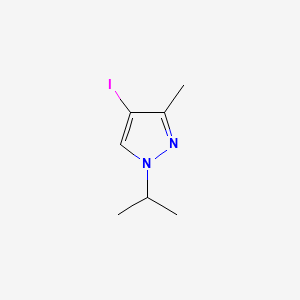

“5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O . It’s used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration .

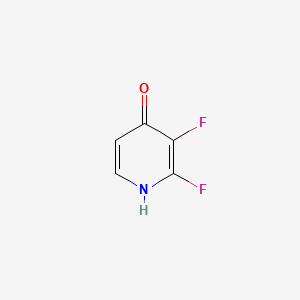

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O/c1-7-3-2-4-9-10-5-8 (6-12)11 (7)9/h2-6H,1H3 . The molecular weight is 160.18 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 160.17 g/mol . The exact physical and chemical properties specific to “5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde” are not available in the sources I found.

科学研究应用

- 咪唑并[1,2-a]吡啶衍生物,包括3-甲基咪唑并[1,2-a]吡啶-5-甲醛,在材料科学领域具有潜力。 研究人员对其发光特性进行了探索,使其适用于有机发光二极管 (OLED) 和传感器等光电子器件 .

- 该化合物的结构表明它可能是设计抗癌药物的宝贵支架。 研究人员已经对其作为开发新型化疗药物的先导化合物的潜力进行了研究 .

- 由于其荧光特性,3-甲基咪唑并[1,2-a]吡啶-5-甲醛可以作为荧光探针。 它已被用于共聚焦显微镜和细胞成像研究,有助于可视化生物过程 .

- 研究人员探索了该化合物在有机合成中的反应性。它可以参与各种反应,包括缩合、环化和交叉偶联。 此外,它还可以用作催化过程中的配体 .

- 科学家已经研究了该化合物的光物理性质,包括其吸收和发射光谱。 了解这些性质对于其在发光材料和传感器中的潜在应用至关重要 .

- 虽然与3-甲基咪唑并[1,2-a]吡啶-5-甲醛没有直接关系,但其类似物(如5-甲基咪唑并[1,2-a]吡啶-3-甲醛)已被研究作为潜在的抗结核药物。 这些类似物在结核病小鼠模型中降低细菌负荷方面显示出有希望的结果 .

材料科学与光电子学

抗癌药物开发

荧光探针和成像剂

有机合成与催化剂

光物理研究

结核病药物开发

安全和危害

未来方向

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is ongoing, with a focus on improving the ecological impact of the classical schemes .

作用机制

Target of Action

Imidazo[1,2-a]pyridine derivatives have been known to interact with various biological targets .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to undergo various radical reactions for direct functionalization .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to be involved in various biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit a wide range of applications in medicinal chemistry .

生化分析

Biochemical Properties

3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can alter the expression of genes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Furthermore, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity .

Dosage Effects in Animal Models

The effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular antioxidant capacity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters. Once inside the cell, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .

属性

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-5-10-9-4-2-3-8(6-12)11(7)9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLHXTNWZCCESQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C(=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)